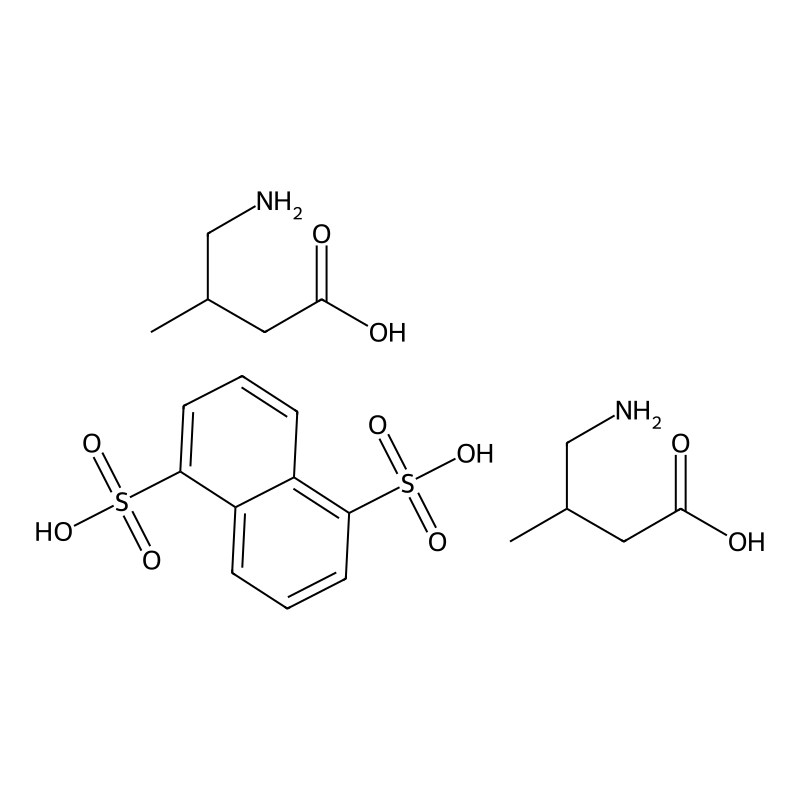

3-Methyl-GABA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Methyl-Gamma-Aminobutyric Acid, also known as 4-amino-3-methylbutanoic acid, is an anticonvulsant compound that serves as a derivative of gamma-aminobutyric acid, which is a prominent inhibitory neurotransmitter in the central nervous system. This compound is characterized by its ability to activate GABA aminotransferase, an enzyme that catalyzes the conversion of gamma-aminobutyric acid to succinate semialdehyde and glutamate, thus playing a significant role in neurotransmission and modulation of GABAergic activity .

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: It can be reduced to form primary amines.

- Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

- Reducing Agents: Lithium aluminum hydride is typically employed for reduction processes.

- Nucleophiles: Sodium azide can be utilized under mild conditions for substitution reactions.

Major Products- From Oxidation: Carboxylic acids.

- From Reduction: Primary amines.

- From Substitution: Various substituted derivatives.

- From Oxidation: Carboxylic acids.

- From Reduction: Primary amines.

- From Substitution: Various substituted derivatives.

3-Methyl-Gamma-Aminobutyric Acid exhibits significant biological activity primarily through its role as an activator of GABA aminotransferase and glutamate decarboxylase. These enzymes are crucial for the synthesis and degradation of gamma-aminobutyric acid, thereby influencing neurotransmission. The activation of these enzymes is believed to underpin its anticonvulsant properties, making it a subject of interest in neurological research .

The synthesis of 3-Methyl-Gamma-Aminobutyric Acid typically involves the alkylation of gamma-aminobutyric acid. A common method includes reacting gamma-aminobutyric acid with methyl iodide in the presence of a base such as sodium hydroxide. This reaction is generally conducted in an aqueous medium at room temperature.

Industrial Production Methods

For industrial applications, continuous flow synthesis methods may be employed. This technique allows for the controlled production of 3-Methyl-Gamma-Aminobutyric Acid under optimized conditions, ensuring high yield and purity .

3-Methyl-Gamma-Aminobutyric Acid has diverse applications across various fields:

- Chemistry: It serves as a building block in synthesizing various organic compounds.

- Biology: The compound is studied for its effects on neurotransmission and central nervous system functions.

- Medicine: It is investigated for potential use as an anticonvulsant and its ability to modulate GABAergic activity.

- Industry: This compound finds utility in pharmaceutical production and neurochemical research .

Research indicates that 3-Methyl-Gamma-Aminobutyric Acid interacts with several neurotransmitter systems, primarily through its activation of GABA aminotransferase. This interaction is crucial for understanding its pharmacological effects and potential therapeutic applications in treating neurological disorders .

Several compounds share structural or functional similarities with 3-Methyl-Gamma-Aminobutyric Acid. These include:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Valerenic Acid | Modulates GABAergic activity | Primarily acts on GABA receptors |

| Valproic Acid | Inhibits GABA reuptake | Also blocks voltage-dependent calcium channels |

| Pregabalin | Modulates calcium channels | Used primarily for neuropathic pain |

| Phenibut | Acts as a GABA-B receptor agonist | Known for anxiolytic effects |

Uniqueness of 3-Methyl-Gamma-Aminobutyric Acid

What sets 3-Methyl-Gamma-Aminobutyric Acid apart from these compounds is its dual activation of both GABA aminotransferase and glutamate decarboxylase. This unique mechanism allows it to influence both the synthesis and degradation pathways of gamma-aminobutyric acid, distinguishing it from other GABA analogues that typically act through different mechanisms .